

# In Silico Docking of Leelamine with NPC1 Protein: A Comparative Guide

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Compound of Interest		
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This guide provides a comparative analysis of the in silico docking of Leelamine with the Niemann-Pick C1 (NPC1) protein. The performance of Leelamine is compared with its natural ligand, cholesterol, and other known NPC1 inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to offer a comprehensive resource for researchers in pharmacology and drug development.

#### **Introduction to NPC1 and Leelamine**

Niemann-Pick C1 (NPC1) is a large transmembrane protein crucial for the transport of cholesterol and other lipids out of late endosomes and lysosomes.[1][2] Mutations in the NPC1 gene lead to Niemann-Pick type C disease, a rare and fatal neurodegenerative disorder characterized by the accumulation of cholesterol in lysosomes.[1] NPC1 is also recognized as a critical host factor for the entry of filoviruses, such as Ebola, into cells.

Leelamine, a diterpene amine derived from the resin of pine trees, has demonstrated anticancer properties.[3] Its mechanism of action is linked to the disruption of intracellular cholesterol transport, leading to cholesterol accumulation in lysosomes, which in turn affects critical cellular signaling pathways.[3][4] In silico studies have suggested that Leelamine directly interacts with NPC1, competing with cholesterol binding and thereby inhibiting its transport functions.[3][5]



# **Comparative In Silico Docking Analysis**

The binding affinity of Leelamine and other relevant compounds to the NPC1 protein has been evaluated through various in silico docking studies. These computational methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is often quantified by a docking score and binding energy, where more negative values typically indicate a stronger interaction.

Below is a summary of the in silico docking data for Leelamine, its natural ligand cholesterol, and other known NPC1 inhibitors. It is important to note that direct comparison of scores between different docking programs should be approached with caution due to variations in the algorithms and scoring functions used.



Compound	Docking Software	Docking Score	Binding Energy (kcal/mol)	Target Site on NPC1	Reference
Leelamine	GLIDE	-	-	Cholesterol- binding pocket	[5]
Cholesterol	GLIDE	-14.35	-156.64	Cholesterol- binding pocket	[5]
Cholesterol	AutoDock Vina	-	-8.0	Sterol- sensing domain	[5]
Itraconazole	AutoDock Vina	-	-9.8	Sterol- sensing domain	[5]
U18666A	AutoDock Vina	-	-7.1	Sterol- sensing domain	[5]
25- Hydroxychole sterol	MD Simulation	-	-19.3 ± 2.6	N-terminal domain of NPC1L1	[3]

## **Experimental Protocols**

The methodologies employed in the cited in silico docking studies are crucial for interpreting the results. Below are the detailed protocols for the key experiments.

### Leelamine and Cholesterol Docking (GLIDE)

Protein Preparation: The crystal structure of the human NPC1 protein (PDB ID: 3GKI) was
used. The protein was prepared using the Protein Preparation Wizard in Maestro, which
involved assigning bond orders, adding hydrogens, creating disulfide bonds, and minimizing
the structure.



- Ligand Preparation: The 3D structures of Leelamine and cholesterol were prepared using LigPrep. Possible ionization states were generated at a pH of 7.0 ± 2.0.
- Grid Generation: A receptor grid was generated around the cholesterol-binding pocket of the NPC1 protein.
- Docking: Molecular docking was performed using GLIDE (Grid-based Ligand Docking with Energetics). The docking was carried out in extra precision (XP) mode.
- Scoring: The docking results were evaluated based on the Docking Score (DS) and Binding Energy (BE) in kcal/mol.

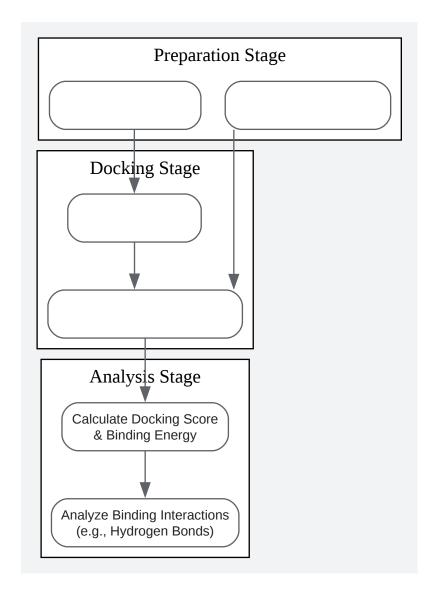
# Itraconazole, U18666A, and Cholesterol Docking (AutoDock Vina)

- Protein and Ligand Preparation: The crystal structure of near-full-length NPC1 was used.
   The structures of itraconazole, U18666A, and cholesterol were prepared for docking.
- Docking: Molecular docking was performed using AutoDock Vina. The search space was defined to encompass the sterol-sensing domain (SSD) of NPC1.
- Scoring: The binding affinity was calculated and reported in kcal/mol.

## **Visualizations**

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

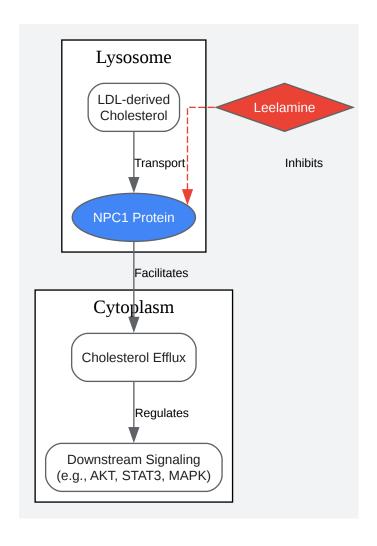




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In Silico Docking Workflow





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Leelamine's Impact on the NPC1 Pathway

#### **Discussion**

The in silico docking data suggests that Leelamine has the potential to bind to the cholesterol-binding pocket of the NPC1 protein. While a direct comparison of the binding energy of Leelamine with other inhibitors is challenging due to the use of different docking software and methodologies in the available studies, the existing data provides valuable insights.

The GLIDE docking study indicates a very strong predicted binding energy for cholesterol to NPC1. The AutoDock Vina results, while using a different scoring function, suggest that Itraconazole has a higher binding affinity for the sterol-sensing domain of NPC1 compared to cholesterol and U18666A. The high binding affinity calculated for 25-hydroxycholesterol with



the N-terminal domain of the related NPC1L1 protein further highlights the complexity of sterol-protein interactions.

The inhibitory effect of Leelamine on NPC1, as suggested by in silico models, is consistent with experimental observations of disrupted cholesterol transport in cancer cells.[3][5] This disruption of cholesterol homeostasis has been shown to impact downstream signaling pathways crucial for cancer cell survival, such as the PI3K/AKT, STAT3, and MAPK cascades. [5]

#### Conclusion

In silico docking studies provide a valuable computational approach to predict and compare the binding of small molecules like Leelamine to protein targets such as NPC1. The available data supports the hypothesis that Leelamine directly interacts with NPC1, offering a molecular basis for its observed effects on intracellular cholesterol transport. For a more definitive comparison, future in silico studies should aim to evaluate Leelamine and other NPC1 inhibitors using a consistent and standardized docking and scoring methodology. Such studies would provide a more robust and directly comparable dataset to guide further experimental validation and drug development efforts targeting the NPC1 protein.

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